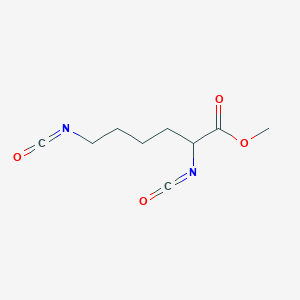

Methyl 2,6-diisocyanatohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-diisocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLRODJJLADBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303005 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4460-02-0 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,6-diisocyanatohexanoate from Lysine Methyl Ester

Foreword: The Significance of Bio-derived Isocyanates

In the landscape of modern chemistry, the push towards sustainable and biocompatible materials has become a paramount objective. Isocyanates, a cornerstone of polyurethane chemistry, have traditionally been derived from petrochemical sources, often raising concerns regarding their toxicity and environmental impact. The synthesis of isocyanates from renewable feedstocks, such as amino acids, represents a significant leap forward in green chemistry. Methyl 2,6-diisocyanatohexanoate (LDI), derived from the essential amino acid L-lysine, is a prime example of this evolution. Its inherent biocompatibility, stemming from its natural precursor, makes it a highly sought-after monomer for the creation of biodegradable polymers with applications in medicine, pharmaceuticals, and beyond.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound from lysine methyl ester, offering researchers, scientists, and drug development professionals a detailed roadmap for its preparation and handling.

Strategic Overview: Pathways to a Bio-based Diisocyanate

The transformation of lysine methyl ester into this compound involves the conversion of its two primary amine functionalities into highly reactive isocyanate groups. This can be achieved through two principal synthetic strategies: the traditional phosgenation route and emerging non-phosgene alternatives.

Caption: Overall synthetic workflow from L-Lysine to this compound.

This guide will delve into both methodologies, providing a critical analysis of their respective advantages and challenges, alongside detailed experimental protocols.

Part 1: Synthesis of the Precursor - Lysine Methyl Ester Dihydrochloride

The journey to LDI begins with the esterification of L-lysine. The resulting methyl ester is typically isolated as its dihydrochloride salt, a stable, crystalline solid that is convenient for storage and handling. Two robust methods for this transformation are presented below.

Method A: Esterification using Thionyl Chloride in Methanol

This classic and high-yielding method utilizes thionyl chloride as a reagent to generate hydrochloric acid in situ, which catalyzes the esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-lysine hydrochloride (1.0 eq) in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (2.2 eq) dropwise. The addition is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude lysine methyl ester dihydrochloride.

-

Purification: The crude product can be recrystallized from a methanol/ether solvent system to yield pure, crystalline L-lysine methyl ester dihydrochloride.[3]

Method B: Esterification using Trimethylchlorosilane in Methanol

An alternative and milder approach employs trimethylchlorosilane (TMSCl) to facilitate the esterification. This method is often preferred for its operational simplicity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend L-lysine (1.0 eq) in methanol.

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2.2 eq) to the suspension at room temperature with stirring.

-

Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Concentrate the reaction mixture on a rotary evaporator to obtain the product as a hydrochloride salt.[4]

| Parameter | Method A (Thionyl Chloride) | Method B (TMSCl) |

| Reagents | L-lysine hydrochloride, Methanol, Thionyl chloride | L-lysine, Methanol, Trimethylchlorosilane |

| Conditions | Reflux | Room Temperature |

| Yield | High | Good to Excellent |

| Advantages | High yield, well-established | Milder conditions, operational simplicity |

| Disadvantages | Exothermic, generates HCl gas | TMSCl is moisture sensitive |

Part 2: Synthesis of this compound

With the precursor in hand, the next critical step is the conversion of the two primary amine groups into isocyanate functionalities.

Phosgenation Route: A High-Yield, but Hazardous Approach

The reaction of amines with phosgene or its safer-to-handle solid surrogate, triphosgene, is the most established and efficient method for isocyanate synthesis.[5]

Causality Behind Experimental Choices:

-

Choice of Phosgenating Agent: While gaseous phosgene is highly effective, its extreme toxicity necessitates specialized handling facilities. Triphosgene, a stable crystalline solid, serves as a convenient and safer alternative, generating phosgene in situ.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Solvent: An inert, anhydrous solvent like dichloromethane or toluene is used to prevent side reactions of the highly reactive isocyanate product.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., in a dry ice/acetone bath) to control the exothermicity and minimize the formation of urea byproducts.

Caption: Experimental workflow for the phosgenation of Lysine Methyl Ester.

Detailed Experimental Protocol (adapted from a similar procedure for the ethyl ester): [3]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add lysine methyl ester dihydrochloride (1.0 eq) and anhydrous dichloromethane.

-

Base Addition: Cool the mixture in a dry ice/acetone bath (-78 °C) and add pyridine (12 eq) dropwise.

-

Phosgenation: In a separate flask, prepare a solution of triphosgene (0.4 eq, equivalent to 1.2 eq of phosgene) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the filtrate with cold, dilute HCl, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is a pale-yellow oil. It should be purified by fractional distillation under high vacuum to obtain the pure this compound.[4]

Non-Phosgene Route: A Safer, Greener Alternative

In response to the hazards associated with phosgene, non-phosgene routes to isocyanates have been developed. One promising method involves the reaction of amines with urea, followed by thermal decomposition of the resulting carbamate.

Causality Behind Experimental Choices:

-

Urea as a Carbonyl Source: Urea serves as a safe and readily available source of the carbonyl group required for isocyanate formation.

-

Two-Step Process: The reaction proceeds in two main stages: first, the formation of a carbamate intermediate by reacting the amine with urea, and second, the thermal cracking of the carbamate to yield the isocyanate and ammonia.

-

Catalyst: The initial reaction between lysine and urea may be facilitated by heating in a suitable solvent, such as water.

-

Esterification and Thermal Cracking: The intermediate is then esterified, and the resulting compound is thermally decomposed to yield the diisocyanate.

General Experimental Procedure (based on a patent for lysine-based diisocyanates): [4]

-

Urea Adduct Formation: In a pressure reactor, heat a mixture of L-lysine (1.0 eq) and urea (3.0 eq) in deionized water at reflux for several hours.

-

Solvent Removal: After cooling, remove the water under reduced pressure.

-

Esterification and Carbamate Formation: Add an excess of methanol to the residue and heat to form the methyl carbamate intermediate.

-

Thermal Cracking: The intermediate is then subjected to thermal cracking at elevated temperatures, typically in the presence of a catalyst, to yield this compound.

-

Purification: The product is purified by fractional distillation.[4]

| Parameter | Phosgenation Route | Non-Phosgene (Urea) Route |

| Reagents | Lysine methyl ester dihydrochloride, Triphosgene, Pyridine | L-lysine, Urea, Methanol |

| Hazards | Highly toxic phosgene generated in situ | Lower hazard profile |

| Yield | Generally high | Can be variable |

| Advantages | High yield, well-understood mechanism | Safer, greener reagents |

| Disadvantages | Hazardous reagents, stringent safety precautions | May require higher temperatures and longer reaction times |

Part 3: Purification and Characterization

Purification of the final product is critical to ensure its suitability for downstream applications, especially in the pharmaceutical and biomedical fields.

Purification by Fractional Distillation

Fractional distillation under high vacuum is the method of choice for purifying volatile isocyanates like LDI. This technique separates the desired product from less volatile impurities and any remaining starting materials.

Key Considerations for Distillation:

-

Vacuum: A high vacuum is necessary to lower the boiling point of the diisocyanate and prevent thermal decomposition.

-

Temperature: The distillation temperature should be carefully controlled to avoid polymerization of the isocyanate.

-

Apparatus: A short-path distillation apparatus or a Kugelrohr apparatus is often used to minimize the residence time of the product at high temperatures.[6]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears around 2250-2275 cm⁻¹. The presence of a strong peak at approximately 2252 cm⁻¹ is a clear indicator of the successful formation of the isocyanate groups.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons, the methine proton adjacent to the isocyanate and ester groups, and the methylene protons of the lysine backbone.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with the isocyanate carbons appearing in the downfield region.

-

Part 4: Safety and Handling

The synthesis and handling of isocyanates, particularly when using phosgene or its derivatives, demand strict adherence to safety protocols.

Phosgene/Triphosgene Safety:

-

Ventilation: All manipulations involving phosgene or triphosgene must be conducted in a certified chemical fume hood with a high face velocity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles.

-

Quenching: Any residual phosgene or triphosgene must be quenched with a suitable reagent, such as a solution of aqueous ammonia or sodium hydroxide, before disposal.

-

Monitoring: In an industrial setting, continuous air monitoring for phosgene is essential.

Isocyanate Safety:

-

Respiratory Sensitizer: Isocyanates are potent respiratory sensitizers and can cause severe asthma-like symptoms upon inhalation. Avoid breathing vapors and work in a well-ventilated area.

-

Skin and Eye Irritant: Isocyanates are irritants to the skin and eyes. Avoid direct contact and wear appropriate PPE.

-

Moisture Sensitivity: Isocyanates react with water to form ureas and release carbon dioxide. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Part 5: Applications of this compound

The unique combination of a biocompatible backbone and reactive isocyanate groups makes LDI a valuable building block in several fields.

-

Biomedical Polymers: LDI is extensively used in the synthesis of biodegradable and biocompatible polyurethanes for applications such as tissue engineering scaffolds, drug delivery vehicles, and medical implants.[8] The degradation products, lysine and its methyl ester, are non-toxic.[1]

-

Pharmaceutical Synthesis: The isocyanate groups can be used to introduce the lysine backbone into more complex molecules, serving as a versatile intermediate in the synthesis of pharmaceuticals.[2]

-

Agrochemicals: LDI can be employed in the development of novel agrochemicals, potentially leading to more effective and environmentally benign products.[2]

-

Coatings and Adhesives: Like other aliphatic diisocyanates, LDI can be used to formulate high-performance coatings and adhesives with excellent weatherability and flexibility.

Conclusion

The synthesis of this compound from lysine methyl ester represents a significant advancement in the development of sustainable and biocompatible materials. While the traditional phosgenation route offers high yields, the development of safer, non-phosgene alternatives is a crucial area of ongoing research. This guide has provided a comprehensive overview of the synthetic methodologies, purification techniques, characterization, safety considerations, and applications of this important bio-derived diisocyanate. It is our hope that this information will serve as a valuable resource for researchers and professionals working at the forefront of materials science, drug development, and green chemistry.

References

-

The synthesis of lysine diisocyanate (LDI) methyl ester. The... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- Process for preparing lysine-based diisocyanates. (2021).

-

A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. (2000). Retrieved January 12, 2026, from [Link]

-

The Rise of Bio-Based Isocyanates: Understanding L-Lysine Diisocyanate Ethyl Ester. (n.d.). Retrieved January 12, 2026, from [Link]

- Methods and compositions for making an amino acid triisocyanate. (2017).

-

A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1998). Retrieved January 12, 2026, from [Link]

-

Synthesis of Amino Acid Ester Isocyanates. (2002). Retrieved January 12, 2026, from [Link]

-

Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers. (2000). Retrieved January 12, 2026, from [Link]

-

Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. (2018). Retrieved January 12, 2026, from [Link]

-

Synthesis and Biodegradation Test of a New Polyether Polyurethane Foam Produced from PEG 400, L-Lysine Ethyl Ester Diisocyanate (L-LDI) and Bis-hydroxymethyl Furan (BHMF). (2023). Retrieved January 12, 2026, from [Link]

-

A decade review of triphosgene and its applications in organic reactions. (2020). Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113845444A - Process for preparing lysine-based diisocyanates - Google Patents [patents.google.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of lysine diisocyanate methyl ester

An In-depth Technical Guide to Lysine Diisocyanate Methyl Ester (LDI)

Foreword

Authored for researchers, chemists, and professionals in drug development and material science, this guide serves as a comprehensive technical resource on Lysine Diisocyanate Methyl Ester (LDI). As a bio-derived aliphatic diisocyanate, LDI stands at the forefront of innovation in biocompatible and biodegradable polymers. Its unique structure, stemming from the natural amino acid L-lysine, offers a compelling alternative to conventional petrochemical-based isocyanates, paving the way for advancements in medical devices, tissue engineering, and targeted drug delivery systems. This document synthesizes current knowledge on LDI's properties, synthesis, reactivity, and applications, providing both foundational understanding and practical, field-proven insights to harness its full potential.

Core Physicochemical Properties

Lysine Diisocyanate Methyl Ester (CAS No: 34050-00-5) is a derivative of L-lysine, where the alpha and epsilon amino groups have been converted to isocyanate functionalities.[1] This bifunctional monomer is typically a pale yellow to brown viscous liquid at room temperature.[2][3][4] Its bio-based origin and asymmetric structure are key to the unique properties of the polymers derived from it.

Summary of Physical and Chemical Data

The fundamental properties of LDI are crucial for its handling, storage, and application in polymer synthesis. The data presented below has been consolidated from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 34050-00-5 | [1],[5],[4] |

| Molecular Formula | C₈H₁₀N₂O₄ | [1],[4] |

| Molecular Weight | 198.18 g/mol | [1] |

| Appearance | Pale yellow liquid | [1],[4] |

| Boiling Point | 332.4°C at 760 mmHg | [1],[6] |

| Density | 1.23 g/cm³ | [1] |

| Flash Point | 154.8°C | [1],[6] |

| Refractive Index | 1.523 | [1] |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C (Predicted) | [1] |

| Purity | ≥ 97% | [4] |

Synthesis and Purification

The synthesis of LDI is a critical step that dictates its purity and subsequent performance in polymerization reactions. Historically, the use of phosgene has been a common method, though greener, phosgene-free alternatives are now emerging to enhance safety and sustainability.[7][8]

Synthesis Methodologies

Phosgenation Route: The traditional and most direct method involves the reaction of L-lysine methyl ester dihydrochloride with phosgene (COCl₂) or a phosgene equivalent like triphosgene in an inert solvent.[7] This process, while efficient, requires stringent safety protocols due to the extreme toxicity of phosgene.[8]

Phosgene-Free Routes: In response to the hazards of phosgenation, alternative pathways are in development. One such method involves the thermal decomposition of corresponding carbamates, which can be prepared from less hazardous materials.[8] These methods are pivotal for the broader, safer industrial adoption of LDI.

General Synthesis Workflow

The diagram below outlines the key stages in a typical LDI synthesis process, from starting materials to the purified product.

Purification

High purity is essential for controlled polymer synthesis. The primary method for purifying crude LDI is fractional distillation under reduced pressure.[8] This technique separates the LDI from residual solvents, unreacted starting materials, and side products, yielding a product with the high purity required for producing medical-grade polymers.

Chemical Reactivity and Mechanisms

The utility of LDI is defined by the high reactivity of its two isocyanate (-N=C=O) groups. These groups readily react with nucleophiles, most notably the hydroxyl groups of polyols to form urethane linkages, which are the backbone of polyurethanes.

Reaction with Nucleophiles

-

Alcohols (Polyols): This is the most important reaction for polymer synthesis. The isocyanate group reacts with a hydroxyl group to form a stable urethane bond. This step-growth polymerization process is the basis for creating polyurethane networks.[9][10]

-

Water: LDI is moisture-sensitive.[2] The reaction with water first forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. In polymer synthesis, this reaction can be harnessed as a blowing agent to create polyurethane foams.[10]

-

Amines: The reaction with primary or secondary amines is rapid and results in the formation of a urea linkage.

The reactivity of the α-isocyanate versus the ε-isocyanate can differ due to steric hindrance and electronic effects, a feature that can be exploited for selective functionalization by controlling reaction conditions such as temperature.[11]

Urethane Formation Mechanism

The diagram below illustrates the fundamental reaction between an isocyanate group of LDI and a hydroxyl group from a polyol, forming the characteristic urethane linkage.

Analytical Characterization

Confirming the identity and purity of synthesized LDI is paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and definitive method for identifying the isocyanate functional group. LDI exhibits a strong, characteristic absorption peak around 2252 cm⁻¹, which corresponds to the N=C=O stretching vibration.[7] The disappearance of this peak during a polymerization reaction confirms the consumption of the isocyanate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure of LDI. ¹H NMR provides detailed information on the proton environment, allowing for verification of the lysine backbone and the absence of starting material residues.[7]

-

Gas Chromatography (GC): GC is an effective technique for assessing the purity of the final product and quantifying any volatile impurities.[4]

Applications in Research and Drug Development

LDI's unique combination of a bio-derived backbone and reactive isocyanate groups makes it a highly valuable monomer in the biomedical field.

-

Biocompatible and Biodegradable Polyurethanes: LDI is a key building block for creating polyurethanes intended for biomedical applications. When polymerized with biocompatible polyols such as poly(ε-caprolactone) or simple sugars like glucose, the resulting polymers exhibit excellent biocompatibility.[9][10] Critically, their degradation products are non-toxic (lysine and the corresponding polyol), which is a significant advantage over traditional polyurethanes that can release toxic aromatic diamines.[12]

-

Tissue Engineering Scaffolds: The polyurethanes derived from LDI can be formulated as foams or other porous structures, making them ideal scaffolds for tissue engineering. These scaffolds support cell growth and proliferation, and their degradation rate can be tailored to match the rate of new tissue formation.[7][10]

-

Drug Delivery Systems: The lysine backbone provides functional handles for conjugating therapeutic agents. LDI can be used to create polymer networks that encapsulate drugs, allowing for controlled and sustained release. The inherent biocompatibility of lysine makes it an attractive component for designing advanced drug delivery vehicles.[]

Safety, Handling, and Storage

Isocyanates as a class of chemicals require careful handling due to their reactivity and potential health effects.

Hazard Summary

-

Inhalation: Toxic if inhaled. May cause respiratory irritation, and in sensitive individuals, can lead to allergic reactions, asthma-like symptoms, or breathing difficulties.[2][14][15]

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction (sensitization).[2][14]

Handling and Personal Protective Equipment (PPE)

-

Always handle LDI in a well-ventilated area, preferably within a certified chemical fume hood.[16]

-

Avoid breathing vapors or mists.[17]

-

Wear appropriate PPE, including:

Storage

-

Store in a cool, dry, and well-ventilated area, with a recommended temperature between 2°C and 8°C.[16]

-

Keep containers tightly closed to prevent contact with moisture, which will degrade the material.[2]

-

Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[2]

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and performed by qualified personnel with appropriate safety measures in place.

Protocol: Synthesis of a Polyurethane from LDI and Poly(ε-caprolactone) (PCL)

-

Preparation: Dry poly(ε-caprolactone) (PCL-diol) under vacuum at 80°C for at least 4 hours to remove residual water.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PCL-diol and an appropriate solvent (e.g., anhydrous dimethylformamide).

-

Initiation: Heat the mixture to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.

-

Addition of LDI: Slowly add a stoichiometric amount of LDI to the flask dropwise while stirring vigorously.

-

Polymerization: Allow the reaction to proceed for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Washing: Once the reaction is complete, pour the viscous solution into a non-solvent like methanol or cold water to precipitate the polyurethane.

-

Drying: Collect the polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Protocol: FTIR Characterization of LDI and the Resulting Polyurethane

-

Sample Preparation (LDI): Place a small drop of liquid LDI between two NaCl or KBr salt plates.

-

Sample Preparation (Polyurethane): Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF), cast a thin film onto a salt plate, and allow the solvent to evaporate completely.

-

Data Acquisition: Obtain the FTIR spectrum for both samples over the range of 4000-600 cm⁻¹.

-

Analysis:

-

For the LDI spectrum, identify the strong, sharp peak around 2252 cm⁻¹ , confirming the presence of the -NCO group.

-

For the polyurethane spectrum, confirm the disappearance or significant reduction of the peak at 2252 cm⁻¹.

-

Identify the appearance of new peaks characteristic of the urethane linkage: a broad peak around 3300 cm⁻¹ (N-H stretch) and a strong peak around 1700-1730 cm⁻¹ (C=O stretch).

-

References

-

ResearchGate. (n.d.). The synthesis of lysine diisocyanate (LDI) methyl ester. Retrieved from [Link]

-

Chemsrc. (2025, September 11). Methyl Ester L-Lysine Diisocyanate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, June 25). Safety Data Sheet: Ethyl ester L-Lysine diisocyanate. Retrieved from [Link]

- Google Patents. (n.d.). CN113845444A - Process for preparing lysine-based diisocyanates.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Bio-Based Isocyanates: Understanding L-Lysine Diisocyanate Ethyl Ester. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). Methyl Ester L-Lysine Diisocyanate CAS 34050-00-5. Retrieved from [Link]

-

Molbase. (n.d.). Lysine Diisocyanate Methyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of L-lysine ethyl ester diisocyanate (LDI). Retrieved from [Link]

-

Skarja, G. A., & Woodhouse, K. A. (1998). Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers. Journal of Biomedical Materials Research, 42(4), 596-607. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Products of the reaction of L-lysine diisocyanate with hydroxyethyl acrylate at a molar ratio of 1:1. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Methyl ester l-lysine diisocyanate. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. caming.com [caming.com]

- 5. Methyl Ester L-Lysine Diisocyanate | 34050-00-5 [chemicalbook.com]

- 6. Methyl Ester L-Lysine Diisocyanate | CAS#:34050-00-5 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. CN113845444A - Process for preparing lysine-based diisocyanates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemos.de [chemos.de]

- 16. biosynth.com [biosynth.com]

- 17. solutions.covestro.com [solutions.covestro.com]

"Methyl 2,6-diisocyanatohexanoate" CAS number 4460-02-0

An In-depth Technical Guide to Methyl 2,6-diisocyanatohexanoate (CAS 4460-02-0)

Executive Summary

This compound, commonly known as Lysine Diisocyanate Methyl Ester (LDI Methyl Ester), is an aliphatic diisocyanate derived from the naturally occurring amino acid, L-lysine. This bio-based origin distinguishes it from conventional petroleum-derived isocyanates, positioning it as a key building block for sustainable and biocompatible polymers. Its two highly reactive isocyanate groups enable its function as a versatile cross-linking agent and monomer for the synthesis of advanced polyurethanes, coatings, adhesives, and elastomers. This guide provides a comprehensive technical overview of its synthesis, chemical properties, core reactivity, and applications, with a particular focus on its burgeoning role in biomedical and drug development fields. Safety protocols and handling procedures, critical for working with isocyanates, are also detailed.

Introduction & Significance

The chemical industry is undergoing a significant transformation towards sustainability, driving the demand for high-performance, bio-based platform chemicals.[1] this compound (CAS 4460-02-0) is at the forefront of this movement. As a derivative of L-lysine, it offers a renewable alternative to common aliphatic diisocyanates like hexamethylene diisocyanate (HDI).[2][3]

The presence of two isocyanate moieties makes it an excellent candidate for polymerization reactions, particularly with polyols, to form polyurethanes.[] The resulting polymers inherit the biocompatibility and potential biodegradability of their lysine backbone, making them exceptionally suitable for medical applications, such as tissue engineering scaffolds and drug delivery systems.[5][6] Its utility extends to creating high-performance coatings and adhesives where light stability and weather resistance are crucial.[7][8] This guide serves as a technical resource for researchers and developers aiming to leverage the unique properties of this versatile molecule.

Physicochemical Properties and Structure

A thorough understanding of the compound's fundamental properties is essential for its effective application. This compound is typically a colorless to pale yellow liquid with a characteristic pungent odor.[7]

Chemical Structure

The structure features a hexanoate backbone with isocyanate groups at the C2 (alpha) and C6 (epsilon) positions and a methyl ester at C1.

Caption: Chemical Structure of this compound.

Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4460-02-0 | [7][9][10] |

| Molecular Formula | C₉H₁₂N₂O₄ | [][7][9][11] |

| Molecular Weight | 212.20 g/mol | [][9][11] |

| IUPAC Name | This compound | [11] |

| Synonyms | Lysine Diisocyanate Methyl Ester, LDI Methyl Ester | [7][12] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | ~1.047 g/mL at 20 °C | [13] |

| SMILES | COC(=O)C(CCCCN=C=O)N=C=O | [7][9][11][14] |

| InChIKey | AYLRODJJLADBOB-UHFFFAOYSA-N | [7][9][11] |

Synthesis and Manufacturing

The synthesis of this compound is pivotal to its availability and purity. The primary precursor is L-lysine methyl ester, typically used as a dihydrochloride salt.

Synthesis Pathway Overview

Historically, the conversion of the two amine groups on the lysine backbone to isocyanates has been achieved via phosgenation. However, due to the extreme toxicity of phosgene, greener, non-phosgene routes are actively being developed, for instance, using urea.[15]

Caption: Generalized synthesis pathway for this compound.

Generalized Laboratory Protocol (Phosgenation Route)

This protocol is a conceptual outline. Causality: The use of an acid scavenger like pyridine is critical to neutralize the HCl gas evolved during the reaction, driving the equilibrium towards product formation. The reaction is performed at low temperatures to control its exothermic nature and minimize side reactions.

-

Preparation : To a dry, three-necked round-bottom flask equipped with a nitrogen inlet, a mechanical stirrer, and a gas inlet tube, add L-lysine methyl ester dihydrochloride (1.0 eq).

-

Suspension : Suspend the salt in a dry, inert solvent such as dichloromethane.

-

Acid Scavenging : Add an acid scavenger, such as pyridine (~12 eq), to the suspension and cool the mixture in a dry ice/acetone bath.[6]

-

Phosgenation : Bubble phosgene gas (~20% solution in toluene) slowly into the stirred, cold suspension. The reaction progress can be monitored by the disappearance of the starting material (e.g., via IR spectroscopy, watching for the appearance of the strong N=C=O stretch).

-

Work-up : Upon completion, purge the excess phosgene with dry nitrogen gas. Filter the reaction mixture to remove pyridinium hydrochloride salts.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final high-purity diisocyanate.

Note: This synthesis involves highly toxic phosgene and should only be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures.

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from the high electrophilicity of the carbon atoms in the two isocyanate (-N=C=O) groups. These carbons are readily attacked by nucleophiles.

Core Reaction: Urethane and Urea Formation

The foundational reactions for its use in polymer chemistry are with alcohols (polyols) and amines (polyamines).

-

With Alcohols : Reacts with hydroxyl groups to form stable urethane linkages. This is the basis of polyurethane synthesis.

-

With Amines : Reacts with primary or secondary amines to form urea linkages.

-

With Water : A competing reaction with water first forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂).[16] This liberated amine can then react with another isocyanate group, forming a urea linkage. This reaction is exploited to create polyurethane foams, as the CO₂ acts as a blowing agent.[6]

Caption: Core reactions of the isocyanate group with nucleophiles.

As a diisocyanate, LDI Methyl Ester acts as a cross-linker, connecting two polymer chains (e.g., polyol chains) together, thereby forming a three-dimensional network.[17][18] This network structure is responsible for the desirable mechanical properties of the final material, such as strength, elasticity, and chemical resistance.

Applications in Research and Industry

The unique combination of a bio-derived backbone and dual isocyanate functionality makes this compound a material of high interest.

Biomedical Applications & Drug Development

This is arguably the most promising area for LDI Methyl Ester. Its biocompatibility makes it a superior choice for materials intended for in-vivo use.

-

Tissue Engineering : It is used to synthesize biodegradable and biocompatible polyurethane foams that can act as scaffolds for cell growth and tissue regeneration.[5] For example, scaffolds combining LDI-based polyurethane with osteogenesis-inducing compounds have been studied for bone repair.[19]

-

Drug Delivery : The polymer matrix formed from LDI can be designed to encapsulate therapeutic agents, allowing for their sustained and controlled release.

-

Biocompatible Coatings : It can be used to coat medical devices to improve their biocompatibility and reduce foreign body reactions.

Experimental Workflow: Fabrication of a Polyurethane Scaffold

Causality: This workflow leverages the reaction of isocyanates with both a polyol (glycerol) and water. The glycerol reaction forms the prepolymer backbone, while the subsequent reaction with water creates the porous, foamed structure necessary for a cell scaffold.

Caption: Workflow for creating a bio-based polyurethane scaffold.

Advanced Coatings and Adhesives

Similar to other aliphatic diisocyanates, LDI Methyl Ester is used as a cross-linker or "hardener" in two-component polyurethane systems.[3] These systems are valued for:

-

UV Stability : The aliphatic nature prevents yellowing upon exposure to sunlight, making it ideal for exterior coatings, such as automotive and aerospace finishes.[2]

-

Mechanical Properties : It enhances abrasion resistance, chemical resistance, and flexibility in coatings and elastomers.[20]

-

Adhesion : It promotes strong bonding in adhesives and sealants for demanding industrial applications.[20]

Safety, Handling, and Toxicology

Isocyanates as a class are potent respiratory and skin sensitizers and require strict handling protocols.[20][21][22]

GHS Hazard Profile

The compound is classified as hazardous, and all personnel must be trained in its safe use.[21]

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled. / H331: Toxic if inhaled. | [11][13][23] |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [11][13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [11][23] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [11][23] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [13][23] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | [13][23] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [13][23] |

Protocol for Safe Handling and Storage

Causality: These measures are designed to prevent inhalation and skin contact, which are the primary exposure routes, and to avoid unintended reactions, especially with moisture.

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood with adequate ventilation.[13][22]

-

Personal Protective Equipment (PPE) :

-

Respiratory : Use a NIOSH-approved respirator with an organic vapor cartridge, especially when aerosols or vapors may be generated.[24]

-

Gloves : Wear permeation-resistant gloves (e.g., butyl rubber, laminate film).[22][23]

-

Eye Protection : Use chemical safety goggles and a face shield.[22][24]

-

Skin Protection : Wear a lab coat or chemical-resistant apron.[22]

-

-

Storage : Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen) to prevent reaction with moisture.[13] Keep in a cool, dry, well-ventilated area away from incompatible materials such as alcohols, amines, strong bases, and water.[24] Store locked up and separate from food products.[21]

-

Spill & Emergency Procedures :

-

Do not use water on the spill. Decontaminate with a solution of 5% sodium carbonate and 0.5% liquid detergent in water, or a polyglycol-based cleanser.[22] Allow to react for at least 10 minutes before cleanup.

-

In case of skin contact, wash immediately and thoroughly with soap and water.[21] A polyglycol-based skin cleanser or corn oil may be more effective than soap and water alone.[22]

-

In case of eye contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[21][24]

-

If inhaled, move the person to fresh air and seek immediate medical attention.[21][24]

Conclusion and Future Outlook

This compound stands out as a high-value, bio-based chemical with significant potential. Its derivation from lysine provides a sustainable and biocompatible profile that is highly sought after in modern materials science. While its primary applications lie in the synthesis of advanced polyurethanes for biomedical devices and eco-friendly coatings, ongoing research will likely uncover new functionalities. The development of safer, non-phosgene synthesis routes will be crucial for its wider adoption. For researchers and drug development professionals, this compound offers a unique platform to design next-generation materials with tailored properties for a healthier and more sustainable future.

References

-

ResearchGate. (n.d.). The synthesis of lysine diisocyanate (LDI) methyl ester. Retrieved from [Link]

-

KingDraw Pedia. (n.d.). 4460-02-0 this compound. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Dow. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2021). CN113845444A - Process for preparing lysine-based diisocyanates.

-

Pharos. (n.d.). This compound. Retrieved from [Link]

-

Guan, J., et al. (2004). Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers. Journal of Biomedical Materials Research Part A, 71A(3), 499-507. Retrieved from [Link]

-

Guan, J., et al. (2002). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. Journal of Biomedical Materials Research, 61(3), 493-503. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12N2O4). Retrieved from [Link]

- Google Patents. (2018). WO2018070540A1 - Isocyanate composition, production method for isocyanate composition, and production method for isocyanate polymer.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Bio-Based Isocyanates: Understanding L-Lysine Diisocyanate Ethyl Ester. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexamethylene diisocyanate. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). Methyl Ester L-Lysine Diisocyanate CAS 34050-00-5. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization and comparative analysis of 2,4-toluene diisocyanate and 1,6-hexamethylene diisocyanate haptenated human serum albumin and hemoglobin. Retrieved from [Link]

-

PubChem. (n.d.). Hexamethylene diisocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Diisocyanato-2,2,4-trimethylhexane. Retrieved from [Link]

-

Chimica Lombarda. (n.d.). Cross-Linking Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Review of the occupational exposure to isocyanates: Mechanisms of action. Retrieved from [Link]

- Google Patents. (1987). US4670068A - Polyfunctional isocyanate crosslinking agents for propellant binders.

- Google Patents. (1996). US5521272A - Isocyanate-crosslinked coatings having reduced yellowing.

-

Stort Chemicals. (n.d.). CROSSLINKING AGENTS. Retrieved from [Link]

-

PubChem. (n.d.). Hexane, 1,6-diisocyanato-2,4,4-trimethyl-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]

- 3. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 4460-02-0: this compound [cymitquimica.com]

- 8. WO2018070540A1 - Isocyanate composition, production method for isocyanate composition, and production method for isocyanate polymer - Google Patents [patents.google.com]

- 9. ååç©ç¾ç§ [kdpedia.kingdraw.com]

- 10. This compound | 4460-02-0 [m.chemicalbook.com]

- 11. This compound | C9H12N2O4 | CID 107287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Pharos [pharos.habitablefuture.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. PubChemLite - this compound (C9H12N2O4) [pubchemlite.lcsb.uni.lu]

- 15. CN113845444A - Process for preparing lysine-based diisocyanates - Google Patents [patents.google.com]

- 16. 1,6-Diisocyanato-2,2,4-trimethylhexane | C11H18N2O2 | CID 61858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Characterization and comparative analysis of 2,4-toluene diisocyanate and 1,6-hexamethylene diisocyanate haptenated human serum albumin and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chimicalombarda.com [chimicalombarda.com]

- 19. researchgate.net [researchgate.net]

- 20. CAS # 26426-91-5, 1,6-Diisocyanatohexane 2,4-diisocyanato-1-methylbenzene, Polyisocyanate based on TDI and HDI - chemBlink [chemblink.com]

- 21. solutions.covestro.com [solutions.covestro.com]

- 22. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 23. cpachem.com [cpachem.com]

- 24. fishersci.com [fishersci.com]

- 25. solutions.covestro.com [solutions.covestro.com]

The Future of Polyurethanes: A Technical Guide to Bio-Based Isocyanates

Abstract

The polyurethane industry is at a critical juncture, facing increasing pressure to adopt sustainable practices and reduce its reliance on petrochemical feedstocks.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of bio-based isocyanates for polyurethane synthesis. Moving beyond a simple recitation of facts, this guide delves into the core scientific principles, synthesis methodologies, and material characteristics that are shaping the future of sustainable polymer chemistry. We will explore the diverse array of renewable feedstocks, from vegetable oils to amino acids and terpenes, and detail the chemical pathways to transform them into viable isocyanate monomers. Furthermore, this guide will provide practical, step-by-step protocols for key laboratory-scale syntheses and critically evaluate the properties of the resulting bio-based polyurethanes, offering a forward-looking perspective on the challenges and opportunities that lie ahead.

Introduction: The Imperative for Green Polyurethanes

Polyurethanes (PUs) are a cornerstone of the modern materials landscape, prized for their versatility and tunable properties that lend them to applications ranging from flexible foams in furniture and automotive seating to rigid insulation, coatings, adhesives, and elastomers.[4][5][6] The global polyurethane market was valued at over $95 billion in 2019 and continues to expand.[2][3] However, this success is shadowed by a significant environmental footprint. Conventional PU synthesis relies heavily on petroleum-derived polyols and isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI).[5][7] The production of these isocyanates often involves the use of highly toxic phosgene, raising significant health and safety concerns.[2][5][8]

The transition to a bio-based economy necessitates a fundamental shift in how we produce these essential polymers. While significant strides have been made in developing bio-based polyols from sources like vegetable oils and polysaccharides, the isocyanate component has remained a formidable challenge.[5][9][10] This guide will illuminate the path forward by focusing on the synthesis and application of bio-based isocyanates, a critical step towards creating fully renewable and sustainable polyurethanes.

The Landscape of Bio-Based Isocyanates: A Feedstock-Centric Approach

The development of bio-based isocyanates hinges on the creative utilization of renewable raw materials. Several promising avenues have emerged, each with its own unique chemistry and potential applications.

Fatty Acid-Derived Isocyanates: Leveraging the Power of Vegetable Oils

Vegetable oils, being abundant and relatively low-cost, are a prime candidate for bio-based monomer synthesis.[9] These triglycerides can be chemically modified to yield diisocyanates. A common strategy involves the conversion of fatty acids into corresponding acyl azides, followed by a Curtius rearrangement to form the isocyanate groups.[1][11][12]

For instance, oleic acid, a major component of many vegetable oils, can be converted to a linear saturated terminal diisocyanate.[11][12] This bio-based diisocyanate can then be reacted with both petroleum-derived and bio-based polyols to produce polyurethanes with properties comparable to those made with conventional diisocyanates like 1,6-hexamethylene diisocyanate (HDI).[11][12]

Experimental Protocol: Synthesis of a Fatty Acid-Based Diisocyanate via Curtius Rearrangement

Objective: To synthesize a diisocyanate from a dicarboxylic acid derived from a fatty acid.

Materials:

-

Dimer acid (derived from fatty acids)

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous hexane

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dimer acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours to ensure complete conversion to the corresponding acid chloride. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Acyl Azide Synthesis: Dissolve the obtained dimer acid chloride in anhydrous toluene. In a separate flask, prepare a solution of sodium azide in water. Cool the toluene solution to 0-5 °C in an ice bath and slowly add the aqueous sodium azide solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. The organic layer containing the acyl azide is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Curtius Rearrangement: The dried toluene solution of the acyl azide is heated to 80-100 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas. The reaction is monitored by IR spectroscopy, looking for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude diisocyanate can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Causality: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides, which are more reactive towards nucleophilic substitution by the azide ion. The Curtius rearrangement is a thermally induced decomposition of the acyl azide that proceeds through a nitrene intermediate to yield the isocyanate. The choice of anhydrous solvents is critical to prevent the hydrolysis of the isocyanate product.

Amino Acid-Based Isocyanates: Biocompatible Building Blocks

Amino acids offer a unique advantage in the synthesis of bio-based isocyanates due to their inherent chirality and biocompatibility. L-lysine, with its two amino groups, is a particularly attractive starting material for the synthesis of diisocyanates.[13] The resulting lysine diisocyanate (LDI) and its derivatives, such as the ethyl ester (EELDI) or methyl ester (MELDI), have been extensively explored for biomedical applications, including drug delivery systems and tissue engineering scaffolds.[4][14][15][16] The degradation products of LDI-based polyurethanes, namely lysine, are non-toxic, making them highly desirable for in-vivo applications.[14][15][16]

Caption: Synthesis of L-lysine diisocyanate (LDI) from L-lysine ethyl ester.

Experimental Protocol: Synthesis of L-Lysine Ethyl Ester Diisocyanate (LDI)

Objective: To synthesize LDI from L-lysine ethyl ester dihydrochloride (LEED).[17]

Materials:

-

L-lysine ethyl ester dihydrochloride (LEED)

-

Triphosgene

-

Pyridine

-

Anhydrous chloroform (CHCl₃)

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a dry, 250 mL round-bottom flask, combine LEED, pyridine, and anhydrous chloroform. Stir the mixture in an ice-salt bath for 10 minutes.[17]

-

Triphosgene Addition: Prepare a solution of triphosgene in anhydrous chloroform. Slowly add this solution to the LEED mixture using a pressure-equalizing dropping funnel over 10 minutes, maintaining the temperature between -15 °C and -10 °C.[17]

-

Reaction: Stir the resulting light-yellow solution for 5 hours at 0 °C.[17]

-

Workup: Extract the reaction mixture with cold 0.1 M aqueous HCl. Re-extract the aqueous layer twice with chloroform.[17]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude LDI. Further purification can be achieved by vacuum distillation.

Trustworthiness: This protocol utilizes triphosgene as a safer, solid alternative to gaseous phosgene.[8] Pyridine acts as a base to neutralize the HCl generated during the reaction.[17] The low-temperature conditions are crucial to control the reactivity of the reagents and minimize side reactions.

Terpene-Based Isocyanates: From Pine Trees to Polymers

Terpenes, a diverse class of hydrocarbons produced by plants, represent another exciting frontier for bio-based monomers.[18] Turpentine, a readily available byproduct of the pulp and paper industry, is a rich source of terpenes like p-menthane.[19][20] P-menthane-1,8-diamine (PMDA) can be synthesized from turpentine and subsequently converted to p-menthane-1,8-diisocyanate (PMDI) through a phosgene-free route.[19][20] PMDI is a structural analogue of the petroleum-based isophorone diisocyanate (IPDI) and shows promise as a bio-based alternative in coatings and elastomers.[19]

Caption: General reaction scheme for non-isocyanate polyurethane (NIPU) synthesis.

Challenges and Future Outlook

Despite the significant progress in the field of bio-based isocyanates, several challenges remain on the path to widespread commercialization.

-

Cost-Competitiveness: The production costs of bio-based isocyanates are often higher than their petroleum-based counterparts, hindering their adoption in large-scale applications. [21][22]* Scalability: Many of the current synthesis methods are performed at the laboratory scale, and scaling up these processes to industrial production levels presents significant engineering challenges. [21]* Performance Gaps: While many bio-based polyurethanes exhibit excellent properties, they may not always match the performance of conventional materials in all applications. [1][2]Further research is needed to fine-tune the structure-property relationships of these novel polymers.

-

Feedstock Availability and Competition: The availability of certain biomass feedstocks can be variable, and there may be competition with other industries, such as food and biofuels.

Despite these hurdles, the future of bio-based isocyanates and polyurethanes is bright. Ongoing research is focused on developing more efficient and cost-effective synthesis routes, exploring new and underutilized biomass resources, and enhancing the performance of bio-based polyurethanes. [23]The increasing consumer demand for sustainable products and tightening environmental regulations will continue to drive innovation in this field, paving the way for a new generation of green polymers. [22][23]

References

-

Hojabri, L., Kong, X., & Narine, S. S. (2009). Fatty acid-derived diisocyanate and biobased polyurethane produced from vegetable oil: synthesis, polymerization, and characterization. Biomacromolecules, 10(4), 884–891. [Link]

-

Hojabri, L., Kong, X., & Narine, S. S. (2009). Fatty acid-derived diisocyanate and biobased polyurethane produced from vegetable oil: synthesis, polymerization, and characterization. PubMed, 10(4), 884-91. [Link]

-

Baud, G., et al. (2013). Novel fatty acid based di-isocyanates towards the synthesis of thermoplastic polyurethanes. European Polymer Journal, 49(1), 148-157. [Link]

-

Tawade, B. V., et al. (2018). Bio-Based Di-/Poly-isocyanates for Polyurethanes: An Overview. ResearchGate. [Link]

-

Furtwengler, P., et al. (2019). Green Polyurethanes from Renewable Isocyanates and Biobased White Dextrins. Polymers, 11(2), 244. [Link]

-

Niesiobędzka, J., & Datta, J. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry, 25(6), 2343-2361. [Link]

-

Morales-Cerrada, R., et al. (2021). Fully Bio-Based Thermosetting Polyurethanes from Bio-Based Polyols and Isocyanates. Polymers, 13(8), 1269. [Link]

-

Delavarde, A., et al. (2023). Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. Molecules, 28(20), 7133. [Link]

-

More, A. S., et al. (2013). Novel fatty acid based di-isocyanates towards the synthesis of thermoplastic polyurethanes. ResearchGate. [Link]

-

Mahajan, P., & Mahajan, D. (2017). Synthesis and characterization of vegetable oil based polyurethane derived from biobased isocyanate. ResearchGate. [Link]

-

Lee, S., et al. (2024). Bio-Based Polyurethane Materials: Technical, Environmental, and Economic Insights. MDPI. [Link]

-

Ferdous, W., & Adhikari, B. (2024). Bio-Based Polyurethane Coatings: Pioneering Efficient and Eco-Friendly Solutions for Sustainable Applications. SSRN. [Link]

-

Morales-Cerrada, R., et al. (2021). Fully Bio-Based Thermosetting Polyurethanes from Bio-Based Polyols and Isocyanates. ResearchGate. [Link]

-

Delavarde, A., et al. (2023). Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. PubMed, 37894612. [Link]

-

Zhang, J., et al. (2007). Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate. Hep Journals. [Link]

-

Thevenon, A., et al. (2018). Non-isocyanate polyurethanes synthesized from terpenes using thiourea organocatalysis and thiol-ene-chemistry. Polymer Chemistry, 9(42), 5227-5233. [Link]

-

S. M., A., et al. (2020). Polyurethanes from vegetable oils and applications: a review. ResearchGate. [Link]

-

Memon, H., et al. (2022). Polyurethane foams from vegetable oil-based polyols: a review. Journal of Polymers and the Environment, 30(8), 3059-3075. [Link]

-

Roy, D., & Mukhopadhyay, S. (2024). Green Gold: Harnessing Used Vegetable Oil for Sustainable Polyurethane Production. ResearchGate. [Link]

-

Zhang, J., et al. (2007). Scheme 1 Synthesis of L-lysine ethyl ester diisocyanate (LDI). ResearchGate. [Link]

-

El-Ghatta, H., et al. (2020). New Biobased Polyurethane Materials from Modified Vegetable Oil. Journal of Renewable Materials, 8(1), 1-12. [Link]

-

N.A. (2024). Bio-based Polyurethane Market Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033. LinkedIn. [Link]

-

Zhou, Y., et al. (2023). Recent Progress in Synthesis and Application of Bio-based Polyurethanes. Journal of Forest Products Industry. [Link]

-

Ionescu, M. (2023). Bio-Based Polyurethanes and Their Applications. ACS Symposium Series. [Link]

-

Niesiobędzka, J., & Datta, J. (2023). Challenges and recent advances in bio-based isocyanate production. Royal Society of Chemistry. [Link]

-

Guan, J., et al. (2004). Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers. Biomacromolecules, 5(6), 2188–2197. [Link]

-

Guan, J., et al. (2002). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. Journal of Biomedical Materials Research, 61(3), 493-503. [Link]

-

Zhang, J., et al. (2007). Synthesis and characterization of biodegradable polyurethane based on poly(??-caprolactone) and L-lysine ethyl ester diisocyanate. ResearchGate. [Link]

-

Chemistry For Everyone. (2024, May 8). What Is Bio-based Polyurethane Foam? [Video]. YouTube. [Link]

-

Thevenon, A., et al. (2023). Non-Isocyanate Polyurethanes from Terpenes Using Thiourea Organocatalysis and Thiol-Ene-Chemistry. Springer Nature. [Link]

-

Ionescu, M. (2021). Introduction to Polyurethane Chemistry. ACS Publications. [Link]

-

Niesiobędzka, J., & Datta, J. (2023). Challenges and recent advances in bio-based isocyanate production. MOST Wiedzy. [Link]

-

Salih, S. A., & Salimon, J. (2021). Investigating the Recent Development of Bio-based Polyurethane Foam Produced from Renewable Resources. ResearchGate. [Link]

-

Niesiobędzka, J., & Datta, J. (2023). Challenges and recent advances in bio-based isocyanate production. ResearchGate. [Link]

- Guan, J., et al. (2017). Methods and compositions for making an amino acid triisocyanate.

-

Metatech Insights. (2024). Bio-based Isocyanate Market Share, Size, & Trend 2025-2035. Metatech Insights. [Link]

-

N.A. (2024, July 10). Isocyanate Alternatives: Exploring Bio-Based Options. Patsnap. [Link]

-

N.A. (2024, March 17). Global Bio-based Polyurethane Market Industry Forecasts: Insights and Growth. LinkedIn. [Link]

-

Ghosh, S., et al. (2020). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... ResearchGate. [Link]

-

Keul, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. [Link]

Sources

- 1. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]

- 2. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Green Polyurethanes from Renewable Isocyanates and Biobased White Dextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.caf.ac.cn [journals.caf.ac.cn]

- 11. Fatty acid-derived diisocyanate and biobased polyurethane produced from vegetable oil: synthesis, polymerization, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jrte.org [jrte.org]

- 14. Fully Bio-Based Thermosetting Polyurethanes from Bio-Based Polyols and Isocyanates [mdpi.com]

- 15. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isocyanate Alternatives: Exploring Bio-Based Options [eureka.patsnap.com]

- 22. metatechinsights.com [metatechinsights.com]

- 23. archivemarketresearch.com [archivemarketresearch.com]

An In-Depth Technical Guide to the Structure and Reactivity of L-Lysine Diisocyanate Methyl Ester

This guide provides a comprehensive technical overview of L-lysine diisocyanate methyl ester (LDI-OMe), a key chemical intermediate derived from the natural amino acid L-lysine. Its unique trifunctional structure—possessing two isocyanate groups of differing reactivity and a methyl ester—makes it a valuable building block in the development of advanced biomaterials and therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of LDI-OMe in polymer synthesis, bioconjugation, and the creation of biocompatible materials.

Introduction: The Significance of a Bio-Derived Diisocyanate

Traditional polyurethanes and related polymers have long relied on petroleum-derived diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI). While effective, these compounds and their degradation products can exhibit significant toxicity, limiting their use in biomedical applications.[1] L-lysine diisocyanate methyl ester emerges as a compelling alternative, offering the versatile reactivity of the isocyanate group while being derived from a natural, biocompatible precursor.[2] Upon degradation, polymers synthesized from LDI-OMe are designed to break down into non-toxic metabolites like lysine, making them ideal for applications such as tissue engineering scaffolds, controlled drug release matrices, and biocompatible coatings.[3][4]

Molecular Structure and Physicochemical Properties

LDI-OMe is a chiral molecule featuring two distinct isocyanate functional groups: one at the alpha (α) position adjacent to the chiral center and the methyl ester, and another at the terminus of the four-carbon side chain (the epsilon, ε, position). This structural asymmetry is the foundation of its differential reactivity and a key feature to be exploited in controlled polymerization and conjugation reactions.

// Invisible edges for positioning edge [style=invis]; LDI:s -> "alpha_nco" [style=solid, color="#EA4335", constraint=false, headlabel=""]; LDI:s -> "epsilon_nco" [style=solid, color="#4285F4", constraint=false, headlabel=""]; LDI:s -> "ester" [style=solid, color="#34A853", constraint=false, headlabel=""]; } enddot Caption: Structure of L-lysine diisocyanate methyl ester.

Physicochemical Data Summary

The following table summarizes key properties for LDI-OMe and its closely related ethyl ester analogue (LDI-OEt), which is more widely reported in the literature. Properties are generally comparable, with minor differences due to the ester group.

| Property | L-Lysine Diisocyanate Methyl Ester (LDI-OMe) | L-Lysine Diisocyanate Ethyl Ester (LDI-OEt) | Source(s) |

| CAS Number | 34050-00-5 | 45172-15-4 | [5] |

| Molecular Formula | C₉H₁₂N₂O₄ | C₁₀H₁₄N₂O₄ | [6] |

| Molecular Weight | 212.20 g/mol | 226.23 g/mol | [6] |

| Appearance | Yellow liquid | Yellow to brown viscous liquid | [1] |

| Boiling Point | ~332.4°C at 760 mmHg (Predicted) | 305.0°C (Predicted) | [5][7] |

| Density | Not Reported | ~1.12 g/cm³ (Predicted) | [6] |

| Storage Conditions | Room temperature, away from light | 2-8°C, under nitrogen, keep dry | [6] |

| Moisture Sensitivity | Highly sensitive | Highly sensitive | [5] |

Synthesis and Characterization

The standard synthesis of LDI-OMe involves the phosgenation of L-lysine methyl ester. Due to the extreme toxicity of phosgene gas, safer alternatives like triphosgene (a solid) or diphosgene (a liquid) are commonly employed in laboratory settings. The reaction is typically performed in an inert solvent with a base to neutralize the HCl byproduct.

Characterization Data

Proper characterization is crucial to confirm the successful conversion of the amine groups to isocyanates and to ensure purity.

| Technique | Observation | Interpretation | Source(s) |

| FT-IR | Strong, sharp absorbance at ~2250-2270 cm⁻¹ | Confirms the presence of the characteristic N=C=O stretch of the isocyanate group. Disappearance of N-H stretching bands from the starting amine. | [4][8][9] |

| ¹H-NMR | Appearance of specific shifts for protons adjacent to the newly formed isocyanate groups. | Confirms the structure of the final product. A high-quality ¹H-NMR spectrum for LDI-OMe has been published. | [4][8] |

| ¹³C-NMR | Signal for the isocyanate carbon at ~120-125 ppm . | Provides further confirmation of the isocyanate functional groups. |

Core Reactivity Principles

The utility of LDI-OMe is rooted in the electrophilic nature of the isocyanate carbon atom, which readily reacts with a wide range of nucleophiles.[10] The general order of reactivity for common nucleophiles is:

Aliphatic Amine > Aromatic Amine > Primary Alcohol > Water > Phenol > Carboxylic Acid

R-N-C-O-R' | || H O

>, labeljust="l"]; "Product_Label" [label="Urethane Linkage", shape=plaintext]; }

"LDI" -> "Product" [label="Nucleophilic Attack"]; "Nucleophile" -> "Product"; } enddot Caption: Formation of a urethane linkage.

Differential Reactivity of α- and ε-Isocyanates

A key feature of LDI is the non-equivalent reactivity of its two isocyanate groups. The α-isocyanate is attached to a secondary carbon and is sterically hindered by the adjacent ester group. In contrast, the ε-isocyanate is attached to a primary carbon at the end of a flexible alkyl chain.

-

Uncatalyzed Reactions: In the absence of a catalyst, the primary ε-isocyanate is generally more reactive than the sterically hindered secondary α-isocyanate.

-

Catalyzed Reactions: The selectivity can be influenced or even reversed by specific catalysts. Lewis acids like dibutyltin dilaurate (DBTDL) can preferentially enhance the reactivity of the secondary isocyanate group.[11]

-

Temperature Effects: Reaction temperature can also influence the relative reaction rates. Studies on the ethyl ester analogue (LDI-OEt) reacting with hydroxyethyl acrylate showed that higher temperatures (40°C vs 0°C) favored the reaction at the α-position.[12]

This differential reactivity allows for stepwise chemistry. For instance, one can selectively react the more reactive ε-NCO group under mild conditions, purify the mono-functionalized intermediate, and then use the remaining α-NCO group for a subsequent, different conjugation or polymerization step.

Applications in Drug Development and Polymer Science

Biocompatible Polyurethanes for Tissue Engineering

The primary application of LDI is in the synthesis of biodegradable polyurethanes. By reacting LDI with diols (e.g., polycaprolactone diol, polyethylene glycol), researchers can create polymers with tunable mechanical properties and degradation rates.[9][13] These materials are highly valued for creating porous scaffolds that support cell growth and tissue regeneration, degrading over time into biocompatible components.[3]

Drug Delivery Systems

The polyurethane networks formed from LDI can serve as matrices for the controlled release of therapeutic agents. Drugs can be physically encapsulated within the polymer matrix during its formation.[4] As the polymer degrades through hydrolysis of its ester and urethane bonds, the entrapped drug is slowly released. Furthermore, functional drug molecules can be chemically conjugated to the polymer backbone if they possess suitable nucleophilic groups.

A more advanced strategy involves using blocked isocyanates . The highly reactive NCO groups can be temporarily "capped" with a blocking agent (e.g., caprolactam).[8] This creates a stable intermediate that can be purified and formulated. The blocking group is later removed, typically by heating, to regenerate the reactive isocyanate in situ for polymerization or conjugation, providing excellent temporal control over the reaction.[8]

Bioconjugation and Linker Chemistry